N,N-Bis(2,3-epoxypropyl)cyclohexylamine
CAS No.: 13391-15-6
Cat. No.: VC21032956
Molecular Formula: C12H21NO2
Molecular Weight: 211.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13391-15-6 |
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Molecular Formula | C12H21NO2 |
Molecular Weight | 211.3 g/mol |
IUPAC Name | N,N-bis(oxiran-2-ylmethyl)cyclohexanamine |
Standard InChI | InChI=1S/C12H21NO2/c1-2-4-10(5-3-1)13(6-11-8-14-11)7-12-9-15-12/h10-12H,1-9H2 |
Standard InChI Key | CLCWCGOCHZSFQE-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)N(CC2CO2)CC3CO3 |
Canonical SMILES | C1CCC(CC1)N(CC2CO2)CC3CO3 |
Introduction
Chemical Structure and Properties
Basic Information
N,N-Bis(2,3-epoxypropyl)cyclohexylamine features a tertiary amine with a cyclohexyl group and two epoxypropyl substituents. The basic information about this compound is summarized in Table 1.
Table 1: Basic Information of N,N-Bis(2,3-epoxypropyl)cyclohexylamine
Parameter | Value |
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CAS Number | 13391-15-6 |
Molecular Formula | C₁₂H₂₁NO₂ |
Molecular Weight | 211.3006 g/mol |
EINECS | 236-469-5 |
InChI | InChI=1/C12H21NO2/c1-2-4-10(5-3-1)13(6-11-8-14-11)7-12-9-15-12/h10-12H,1-9H2 |
Physical Properties
The physical properties of N,N-Bis(2,3-epoxypropyl)cyclohexylamine are crucial for understanding its behavior in various applications and for handling the substance appropriately.
Table 2: Physical Properties of N,N-Bis(2,3-epoxypropyl)cyclohexylamine
Property | Value |
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Physical State | Liquid |
Density | 1.1 g/cm³ |
Boiling Point | 319.5°C at 760 mmHg |
Flash Point | 120.2°C |
Refractive Index | 1.526 |
Vapor Pressure | 0.000338 mmHg at 25°C |
LogP | 1.41870 |
PSA | 28.30000 |
Exact Mass | 211.15700 |
These physical properties indicate that N,N-Bis(2,3-epoxypropyl)cyclohexylamine is a relatively high-boiling liquid with low volatility at room temperature, which influences its handling characteristics and applications .
Chemical Properties
The chemical reactivity of N,N-Bis(2,3-epoxypropyl)cyclohexylamine is dominated by its epoxide functional groups. Key chemical properties include:
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Epoxide Ring Reactivity: The strained three-membered epoxide rings are susceptible to nucleophilic attack, forming the basis for crosslinking reactions in epoxy applications.
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Tertiary Amine Functionality: The nitrogen atom possesses a lone pair of electrons that can participate in catalytic processes or coordination with metals.
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Resistance to Hydrolysis: The cyclohexyl group provides steric hindrance that can protect the tertiary amine from rapid hydrolysis.
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Crosslinking Ability: The two epoxide groups enable the compound to form two separate crosslinks, contributing to network formation in polymer systems.
The chemical behavior of this compound is similar to other glycidyl compounds, though the cyclohexyl group imparts distinct reactivity patterns compared to aromatic analogs like N,N-bis(2,3-epoxypropyl)aniline .
Applications
Epoxy Resin Curing Agent
The primary application of N,N-Bis(2,3-epoxypropyl)cyclohexylamine is as a curing agent for epoxy resins. Its dual epoxide functionality enables effective crosslinking in epoxy systems, contributing to the formation of three-dimensional polymer networks with enhanced mechanical, thermal, and chemical resistance properties .
In epoxy curing applications, the compound can be used:
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As a primary curing agent
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As a co-curing agent in combination with other hardeners
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As a reactive diluent to modify viscosity while participating in the curing reaction
According to the literature, when used in epoxy systems, the compound often works in conjunction with catalysts such as N,N-dimethylcyclohexylamine . A typical curing process involves:
Table 3: Typical Curing Process Parameters
Parameter | Value/Description |
---|---|
Mixing Ratio | Dependent on epoxy equivalent weight |
Catalyst | N,N-dimethylcyclohexylamine (0.1-1.0%) |
Initial Temperature | 30°C |
Curing Temperature | Gradually increased to 120°C |
Curing Time | 24 hours |
Post-Curing | Gradual cooling to room temperature |
The resulting cured epoxy materials exhibit excellent mechanical properties, chemical resistance, and thermal stability, making them suitable for demanding applications in various industries .
Other Industrial Applications
Beyond its primary use as an epoxy curing agent, N,N-Bis(2,3-epoxypropyl)cyclohexylamine has potential applications in several other areas:
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Reactive Diluent: The compound can serve as a reactive diluent in epoxy formulations, reducing viscosity while participating in the curing reaction.
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Chemical Intermediate: It may function as an intermediate in the synthesis of more complex chemical structures.
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Polymer Modifier: The compound can be incorporated into polymer structures to impart specific properties such as increased crosslinking density or improved chemical resistance.
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Optical Materials: Patent literature suggests potential applications in thioepoxy-based polymerizable compositions for optical materials, where the compound may contribute to desirable refractive properties .
Research Developments
Recent research on N,N-Bis(2,3-epoxypropyl)cyclohexylamine and related compounds has focused on several areas:
Improved Curing Systems
Research efforts have explored the optimization of curing conditions to enhance the performance of epoxy systems containing N,N-Bis(2,3-epoxypropyl)cyclohexylamine. This includes investigation of:
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Synergistic effects with other curing agents
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Catalytic systems to enhance curing efficiency
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Temperature profiles to optimize crosslinking density
Specialty Applications
Patent literature indicates interest in specialized applications:
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Optical Materials: Exploration of thioepoxy-based systems for applications requiring specific optical properties .
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Advanced Composites: Investigation of the compound's potential in advanced composite materials for specialized applications.
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Low-Temperature Curing: Research into formulations allowing effective curing at reduced temperatures to minimize energy consumption and thermal stress.
Structure-Property Relationships
Ongoing research examines the relationship between molecular structure and the properties of cured materials. By comparing cyclohexylamine-based epoxies with aromatic analogs (like those based on aniline), researchers aim to understand how the alicyclic structure influences:
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Mechanical properties of cured resins
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Chemical resistance profiles
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Thermal stability characteristics
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Aging behavior under environmental stress
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